2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide
CAS No.: 590356-74-4
Cat. No.: VC6912291
Molecular Formula: C11H9FN2OS
Molecular Weight: 236.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 590356-74-4 |
|---|---|
| Molecular Formula | C11H9FN2OS |
| Molecular Weight | 236.26 |
| IUPAC Name | 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C11H9FN2OS/c12-8-3-1-2-4-9(8)14-11(15)7-5-6-16-10(7)13/h1-6H,13H2,(H,14,15) |
| Standard InChI Key | SCJDSQKLUAMCRD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)N)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The thiophene ring in 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide serves as a planar, aromatic scaffold that facilitates electronic conjugation across the molecule. The amino group at position 2 contributes to electron density redistribution, while the carboxamide at position 3 introduces hydrogen-bonding capabilities critical for molecular interactions. The 2-fluorophenyl substituent introduces steric and electronic effects, with the fluorine atom’s electronegativity modulating the aromatic ring’s reactivity and solubility .
Crystallographic studies of structurally related compounds, such as 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reveal intramolecular N-H···O hydrogen bonds that stabilize the molecular conformation . These interactions likely extend to the non-hydrogenated thiophene analog, suggesting a similar preference for planar configurations optimized for solid-state packing and intermolecular interactions.
Computational Insights
Density Functional Theory (DFT) calculations on analogous thiophene-carboxamides highlight the influence of fluorine substitution on molecular electrostatic potential (MEP) surfaces. The fluorine atom creates localized regions of negative charge, enhancing dipole moments and influencing binding affinities in biological systems . Hirshfeld surface analyses further quantify intermolecular contact contributions, with H···H (40–50%), H···C (15–20%), and H···O/N (10–15%) interactions dominating the packing architecture .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₉FN₂OS |
| Molecular Weight | 236.27 g/mol |
| Key Interactions | N-H···O hydrogen bonds, C-F···π stacking |
| DFT-Optimized Geometry | Planar thiophene core with dihedral angles <10° |
Synthetic Strategies and Optimization
Palladium-Catalyzed Cross-Coupling
The synthesis of 2-(halophenyl)thiophene derivatives typically employs Suzuki-Miyaura cross-coupling reactions. For example, 2-(4-fluorophenyl)thiophene is synthesized via coupling 2-bromothiophene with 4-fluorobenzeneboronic acid using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in DMF at 120°C . Adapting this protocol for 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide would require:
-
Functionalization of Thiophene: Introducing the amino and carboxamide groups prior to coupling.
-
Boronic Acid Selection: Using 2-fluorophenylboronic acid to ensure proper substituent positioning.
-
Post-Coupling Modifications: Protecting group strategies to prevent undesired side reactions during amide formation .
| Compound | MIC (μg/mL) | DprE1 IC₅₀ (μg/mL) | hERG IC₅₀ (μM) |
|---|---|---|---|
| 23j | 0.055 | 0.2 | 23.7 |
| TCA1 | 0.47 | 0.9 | 18.3 |
Metabolic Stability and Toxicity
Hepatocyte stability assays for related compounds show half-lives (t₁/₂) of 20–72 minutes in human hepatocytes, suggesting moderate metabolic resistance . Cytotoxicity profiles (HepG2 IC₅₀ >64 μg/mL) and low hERG channel inhibition (IC₅₀ >20 μM) indicate favorable safety margins for further development .
Future Directions and Challenges
Structural Optimization
-
Fluorine Positioning: Comparative studies of 2- vs. 4-fluorophenyl analogs to elucidate substituent effects on bioavailability.
-
Amide Modifications: Replacing the carboxamide with sulfonamide or urea groups to enhance metabolic stability.
In Vivo Efficacy Studies
While compound 25a (a related derivative) reduces pulmonary bacterial load by 2.02 log₁₀ CFU in murine models, improving pharmacokinetic parameters (e.g., oral bioavailability) remains critical for translational success .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume